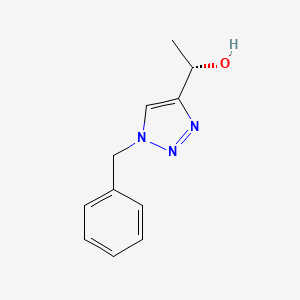![molecular formula C7H5N3O2 B1404824 Ácido [1,2,4]triazolo[1,5-a]piridina-5-carboxílico CAS No. 1234616-38-6](/img/structure/B1404824.png)
Ácido [1,2,4]triazolo[1,5-a]piridina-5-carboxílico
Descripción general
Descripción
“[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds is known for its versatility in drug design due to its relatively simple structure . The ring system of these compounds is isoelectronic with that of purines, making it a possible surrogate of the purine ring . Depending on the choice of substituents, the ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves a molecular hybridization strategy . The parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid amide derivatives has been described . An efficient one-step synthesis and functionalization method has also been reported .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is relatively simple . The ring system of these compounds is isoelectronic with that of purines . This structural similarity has led to studies investigating these compounds as possible isosteric replacements for purines .Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . The metal-chelating properties of the ring have also been exploited to generate candidate treatments for cancer and parasitic diseases .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines depend on the specific substituents on the ring . These compounds have found numerous applications in medicinal chemistry due to their versatile properties .Aplicaciones Científicas De Investigación
Síntesis orgánica
El compuesto sirve como un bloque de construcción crucial en la síntesis orgánica, particularmente en la construcción de compuestos heterocíclicos que están muy extendidos en muchas moléculas biológicamente activas . Sus derivados se sintetizan utilizando métodos ecológicos, como la síntesis catalítica sin microondas mediada por microondas, a partir de enaminonitrilos, lo que demuestra un amplio alcance del sustrato y una buena tolerancia al grupo funcional .
Química medicinal
En la química medicinal, los derivados de este compuesto exhiben una gama de actividades biológicas. Actúan como agonistas inversos RORγt, inhibidores PHD-1, JAK1 y JAK2, que son esenciales en el tratamiento de diversas enfermedades, incluidos los trastornos cardiovasculares, la diabetes tipo 2 y los trastornos hiperproliferativos .
Actividad anticancerígena
Los análogos del compuesto, particularmente las [1,2,4]triazolo[1,5-a]pirimidinas, han mostrado actividades prometedoras contra un panel de líneas celulares cancerosas. Actúan por diferentes mecanismos, incluida la interrupción de la función de los microtúbulos, lo que es crucial en la división celular y la progresión del cáncer .
Ciencias de los materiales
En el campo de las ciencias de los materiales, los derivados de [1,2,4]triazolo[1,5-a]piridina tienen aplicaciones debido a sus propiedades electrónicas. Se utilizan en el desarrollo de nuevos fluoróforos para emisores fluorescentes bipolares de azul profundo, que son importantes en dispositivos optoelectrónicos .
Agricultura
El compuesto y sus derivados se han utilizado como agentes antimicrobianos en la agricultura. Se incorporan a nuevos derivados de quinazolin-4(3H)-ona que contienen un residuo de 1,2,4-triazolo[1,5-a]pirimidina, diseñados para combatir las amenazas microbianas a los cultivos .
Química de coordinación
Estos compuestos sirven como enlaces versátiles a varios metales. Las interacciones de sus compuestos de coordinación en los sistemas biológicos se han descrito ampliamente, destacando su potencial en el desarrollo de nuevos materiales y catalizadores .
Química sostenible
La síntesis de derivados de [1,2,4]triazolo[1,5-a]piridina se alinea con los principios de la química sostenible. Las metodologías empleadas tienen como objetivo reducir el impacto ambiental, como la síntesis mediada por microondas mencionada anteriormente, que evita el uso de catalizadores y aditivos nocivos .
Descubrimiento de fármacos
Debido al papel del compuesto como inhibidor de varias enzimas y receptores, es un andamiaje valioso en el descubrimiento de fármacos. Sus derivados se están explorando para el desarrollo de nuevos agentes terapéuticos que pueden dirigirse a vías biológicas específicas involucradas en estados de enfermedad .
Mecanismo De Acción
Target of Action
The [1,2,4]Triazolo[1,5-A]pyridine compound is known to interact with several targets. It has been found to act as an inverse agonist for RORγt , and as an inhibitor for PHD-1 , JAK1 , and JAK2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
The compound interacts with its targets through various mechanisms. For instance, as an inverse agonist, it binds to the active site of RORγt, leading to a conformational change that inhibits the receptor’s activity . As an inhibitor for PHD-1, JAK1, and JAK2, it prevents these enzymes from performing their normal functions, thereby altering the downstream signaling pathways .
Biochemical Pathways
The [1,2,4]Triazolo[1,5-A]pyridine compound affects several biochemical pathways due to its interaction with multiple targets. The inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, which plays a key role in immune response and cell growth . The inhibition of PHD-1 can affect the hypoxia-inducible factor (HIF) pathway, which is crucial for cellular response to low oxygen conditions .
Result of Action
The action of [1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid at the molecular and cellular levels leads to various effects. For instance, its action as an inverse agonist for RORγt can modulate immune responses . Its inhibitory effects on PHD-1, JAK1, and JAK2 can alter cellular signaling, potentially affecting cell growth and response to hypoxia .
Direcciones Futuras
Propiedades
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-6-8-4-9-10(5)6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNGMDQOCYQRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239786 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-38-6 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B1404747.png)



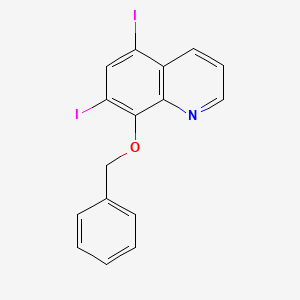
![methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B1404752.png)
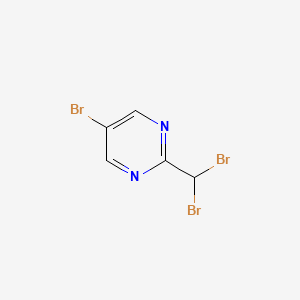
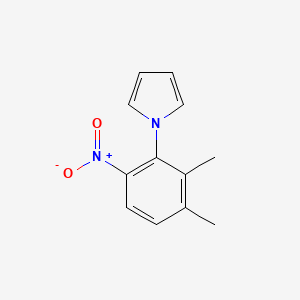
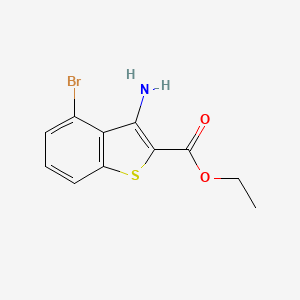
![4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one](/img/structure/B1404759.png)
![(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride](/img/structure/B1404760.png)
